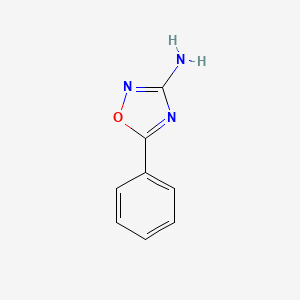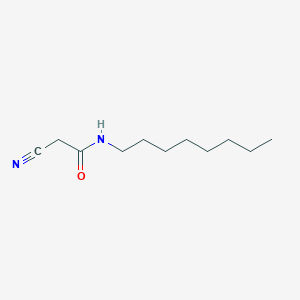
2-アミノ-4,6-ジフルオロピリミジン
概要
説明
2-Amino-4,6-difluoropyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various conditions to achieve regioselectivity and desired substitution patterns. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the intricacies involved in pyrimidine chemistry . Similarly, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-6-methyluracil through crucial steps of protecting and cyclization highlights the importance of protecting groups and cyclization reactions in the synthesis of complex pyrimidine structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often planar, with the six-membered ring exhibiting significant double-bond character in the C-C and C-N bonds. X-ray methods have been used to study the structures of isomorphous pyrimidines, such as 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine, revealing the distribution of substituents and the role of van der Waals forces and hydrogen bonding in the crystal structure . The molecular-electronic structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, especially those with a 5-nitroso substituent, show extensive charge-assisted hydrogen bonding, influencing the supramolecular structures formed .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including hydrolysis, amination, and cross-coupling reactions. The hydrolysis of N-(deoxyguanosin-8-yl)-2-aminofluorene at alkaline pH leads to the formation of pyrimidine derivatives, demonstrating the reactivity of the pyrimidine ring under basic conditions . The regioselective amination and thiolation of pyrido[3,2-d]pyrimidine derivatives, followed by metal-catalyzed cross-coupling reactions, show the versatility of pyrimidine rings in undergoing substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and intermolecular interactions. For example, 2-amino-4-aryl-6-(9,9'-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities, which are attributed to intermolecular hydrogen bonds and interactions . The hydrogen bonding patterns in compounds like 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine contribute to the formation of chains of fused rings and centrosymmetric dimers, affecting the three-dimensional framework of the crystals .
科学的研究の応用
2-アミノ-4,6-ジフルオロピリミジンの応用に関する包括的な分析
2-アミノ-4,6-ジフルオロピリミジンは、科学研究において幅広い用途を持つ汎用性の高い化学化合物です。以下に、さまざまな分野におけるそのユニークな用途の詳細な分析を示します。
非線形光学(NLO)材料:2-アミノ-4,6-ジフルオロピリミジンの誘導体は、非線形光学用途における可能性を秘めて合成および研究されてきました。 これらの材料は、レーザー、光信号処理、光データストレージ、周波数変換、光スイッチングに使用される部品の開発に不可欠です 。これらの有機材料における高いπ共役電子系は、2次および3次光学非線形性が大きいため、無機系に比べてより大きな周波数変換能力を提供します。
製薬研究:2-アミノ-4,6-ジフルオロピリミジンから合成されたものを含むピリミジン誘導体は、さまざまな薬理効果を示すことが知られています。 それらは、抗炎症特性、特にプロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子αなどの重要な炎症性メディエーターの発現と活性を阻害する能力について研究されています .
有機合成:この化合物は、さまざまなピリミジン系化合物を合成するための前駆体として機能します。 それは、医薬品の開発において重要な、複雑なN-ヘテロ環系を構築するための基礎となる、芳香族求核置換反応に関与しています .
変異型イソクエン酸脱水素酵素(IDH1)阻害剤:医薬品化学では、2-アミノ-4,6-ジフルオロピリミジンは、変異型イソクエン酸脱水素酵素(IDH1)の阻害剤を合成するための出発物質として使用されます。 これらの阻害剤は、特定の種類の癌を治療するために不可欠です .
Safety and Hazards
将来の方向性
Future research on 2-amino-4,6-difluoropyrimidine could focus on its potential applications in nonlinear optical (NLO) materials , as well as its potential as an anti-inflammatory agent . Additionally, further studies could explore the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用機序
Target of Action
It is known that pyrimidine derivatives can interact with a wide range of biological targets, including enzymes like dihydrofolate reductase (dhfr), and various receptors .
Mode of Action
It is suggested that the compound may act as a nucleophile, attacking other molecules in a reaction . The presence of the amino and fluorine groups on the pyrimidine ring could potentially influence its reactivity and interaction with its targets .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .
特性
IUPAC Name |
4,6-difluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMZGRMRFLJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360910 | |
| Record name | 2-Amino-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675-11-6 | |
| Record name | 4,6-Difluoro-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

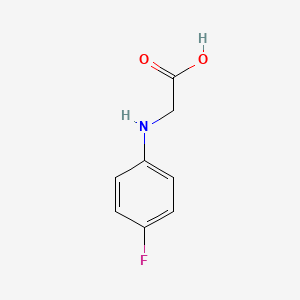

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)
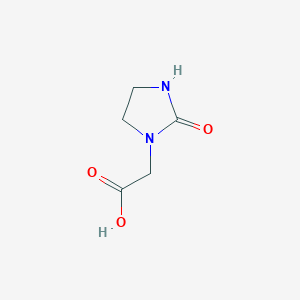
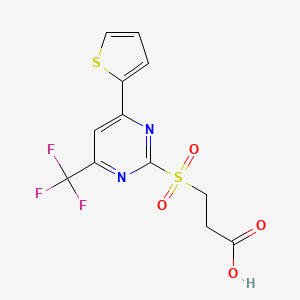
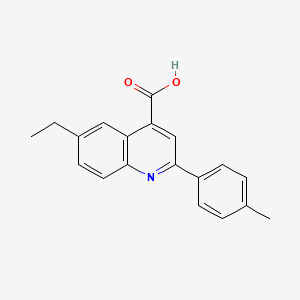
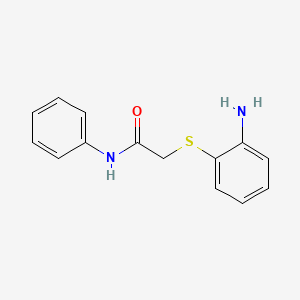
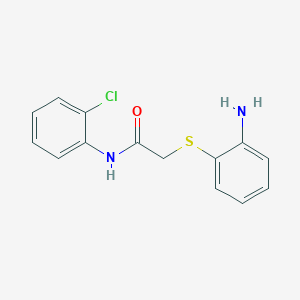
![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)
![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

